molecular formula C20H17N3O2 B5969445 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile

2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile

Numéro de catalogue: B5969445
Poids moléculaire: 331.4 g/mol
Clé InChI: SBVDUGLWDWNCQF-NTCAYCPXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile, also known as PD153035, is a synthetic compound that belongs to the quinazoline family. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression of EGFR is associated with the development and progression of various types of cancer. PD153035 has been extensively studied for its potential use in cancer therapy.

Mécanisme D'action

2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and downstream signaling pathways. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. This compound is a reversible inhibitor of the EGFR tyrosine kinase, and its binding affinity is higher for the inactive conformation of the kinase.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells and suppress tumor growth in animal models. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.

Avantages Et Limitations Des Expériences En Laboratoire

2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile is a potent and selective inhibitor of the EGFR tyrosine kinase. It has been extensively studied for its potential use in cancer therapy. However, this compound has some limitations for lab experiments. It is a synthetic compound that requires multi-step synthesis, which can be time-consuming and expensive. In addition, this compound has low solubility in water, which can make it difficult to use in some experiments.

Orientations Futures

There are several future directions for the study of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile. One potential direction is the development of new analogs of this compound with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another potential direction is the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy, to improve their efficacy. Finally, the study of this compound in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, may provide new insights into the treatment of cancer.

Méthodes De Synthèse

2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile can be synthesized using a multi-step process. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with ethyl acetoacetate to form 4-chloro-3-nitrophenylacetoacetate. The nitro group is then reduced using palladium on carbon to give 4-chloro-3-aminophenylacetoacetate. The next step involves the reaction of 4-chloro-3-aminophenylacetoacetate with ethyl 2-bromo-2-cyanoacetate to form 2-(4-chloro-3-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile. The final step involves the reaction of 2-(4-chloro-3-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile with 4-propoxybenzaldehyde to give this compound.

Applications De Recherche Scientifique

2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, prostate, and colon cancer cells. This compound works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and downstream signaling pathways. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.

Propriétés

IUPAC Name

(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(4-propoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-2-11-25-16-9-7-14(8-10-16)12-15(13-21)19-22-18-6-4-3-5-17(18)20(24)23-19/h3-10,12H,2,11H2,1H3,(H,22,23,24)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVDUGLWDWNCQF-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.